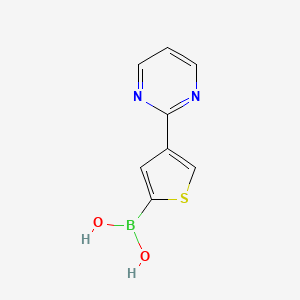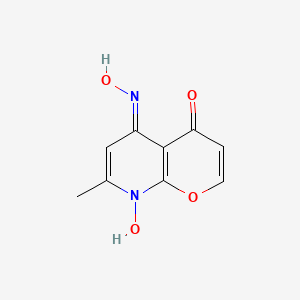
(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
The synthesis of (4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(1H-pyrrol-1-yl)pyrimidine with a boronic acid derivative. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug discovery and development, particularly in the synthesis of molecules with therapeutic properties.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the desired product .
Vergleich Mit ähnlichen Verbindungen
(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid can be compared with other boronic acids and esters used in similar reactions:
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling, but lacks the specific reactivity of the pyrimidinyl group.
Pinacol Boronic Esters: More stable and easier to handle but may require different reaction conditions.
4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine-5-boronic acid: Similar structure but with a pyrazolyl group instead of a pyrrolyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis.
Eigenschaften
Molekularformel |
C8H7BClN3O2 |
|---|---|
Molekulargewicht |
223.42 g/mol |
IUPAC-Name |
(4-chloro-2-pyrrol-1-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BClN3O2/c10-7-6(9(14)15)5-11-8(12-7)13-3-1-2-4-13/h1-5,14-15H |
InChI-Schlüssel |
JHWIEQIVLJEAJC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1Cl)N2C=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
![1,4-diazabicyclo[2.2.2]octane;sulfuric acid](/img/structure/B14078889.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078897.png)
![1,1-Dimethylethyl hexahydro-5-nitrosopyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14078900.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078904.png)

![N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)

![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078941.png)

![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)

![tert-butyl (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14078958.png)
